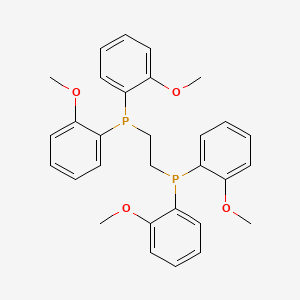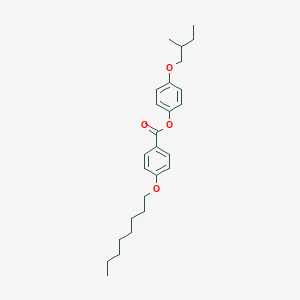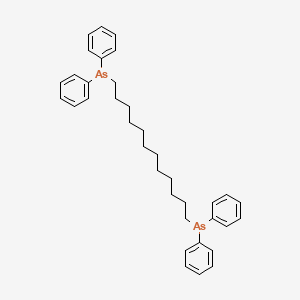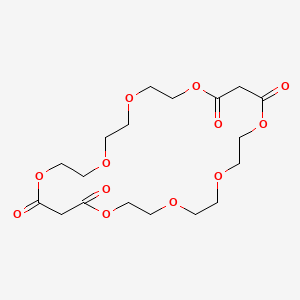
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves intricate organic reactions. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through multi-step organic reactions involving the formation of cyclic ethers and subsequent oxidation steps. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product.
Industrial Production Methods: Industrial production may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions. Conditions like temperature, solvent, and pH play a significant role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying cyclic ether chemistry.
Biology: It is utilized in biochemical studies to understand the interactions of cyclic ethers with biological molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It finds applications in the production of specialty chemicals and materials, owing to its distinct chemical properties.
Wirkmechanismus
The mechanism of action of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms and cyclic structure enable it to form stable complexes with various molecules, influencing their chemical behavior and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone can be compared with other similar compounds, such as:
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone: This compound has a similar cyclic ether structure but with fewer oxygen atoms, leading to different chemical properties and reactivity.
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-11,13,24,26-tetrone:
The uniqueness of this compound lies in its specific arrangement of oxygen atoms and cyclic structure, which confer unique chemical properties and a wide range of applications.
Eigenschaften
| 84449-28-5 | |
Molekularformel |
C18H28O12 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
1,4,7,10,14,17,20,23-octaoxacyclohexacosane-11,13,24,26-tetrone |
InChI |
InChI=1S/C18H28O12/c19-15-13-17(21)29-11-7-25-3-4-26-8-12-30-18(22)14-16(20)28-10-6-24-2-1-23-5-9-27-15/h1-14H2 |
InChI-Schlüssel |
XAOUULQEGRPAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)CC(=O)OCCOCCOCCOC(=O)CC(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


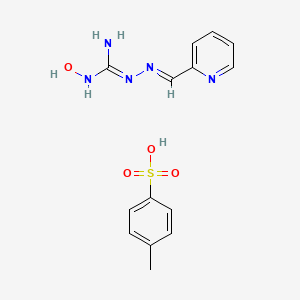

![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
